molecular formula C14H11N3 B12811134 4-Quinolinamine, 2-(2-pyridinyl)- CAS No. 122664-09-9

4-Quinolinamine, 2-(2-pyridinyl)-

Cat. No.: B12811134
CAS No.: 122664-09-9
M. Wt: 221.26 g/mol
InChI Key: XDZHSMGSENLRPL-UHFFFAOYSA-N
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Description

4-Quinolinamine, 2-(2-pyridinyl)- is a heterocyclic aromatic compound that features a quinoline ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinamine, 2-(2-pyridinyl)- typically involves the construction of the quinoline ring followed by the introduction of the pyridine moiety. Common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.

    Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene under acidic conditions to form the quinoline ring.

    Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

Industrial Production Methods: Industrial production often employs scalable methods such as microwave-assisted synthesis and solvent-free conditions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Quinolinamine, 2-(2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-Quinolinamine, 2-(2-pyridinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Quinolinamine, 2-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Quinolinamine, 2-(2-pyridinyl)- can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

122664-09-9

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

2-pyridin-2-ylquinolin-4-amine

InChI

InChI=1S/C14H11N3/c15-11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H2,15,17)

InChI Key

XDZHSMGSENLRPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)N

Origin of Product

United States

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